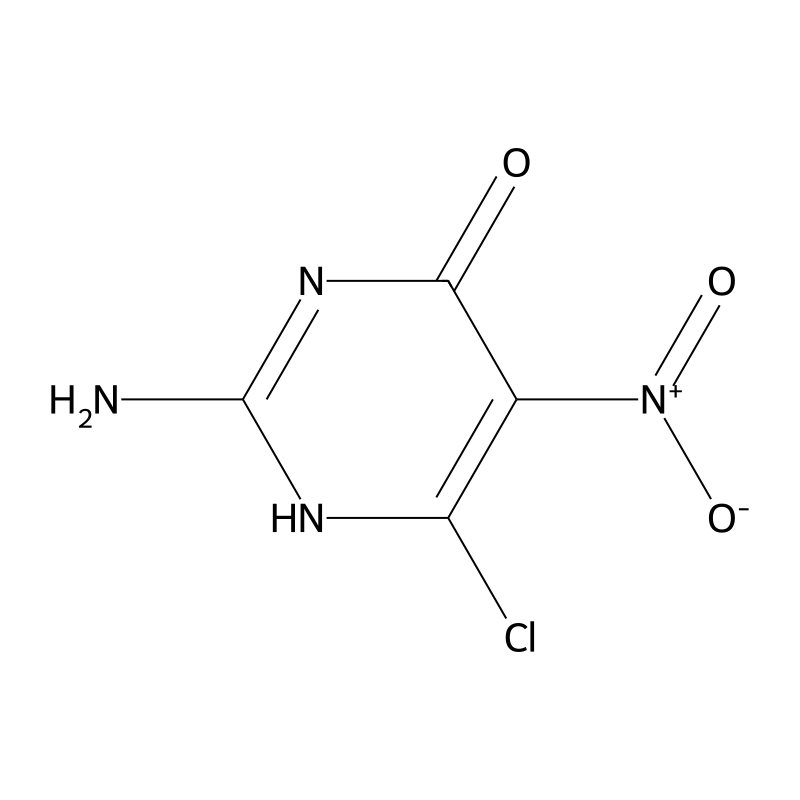

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enzyme inhibition

ACHP has been investigated for its ability to inhibit thiamineases, enzymes that break down thiamine (vitamin B1). Studies have shown that ACHP can covalently bind to the active site of thiaminase I from Bacillus thiaminolyticus, leading to complete and irreversible inhibition []. This finding suggests ACHP could be a potential lead compound for developing novel antibacterial agents targeting thiamine metabolism.

Proteomics research

ACHP has been used as a chemical probe for studying protein-protein interactions in cells. The molecule can be tagged with fluorescent molecules or other probes, allowing researchers to visualize and study the interactions between specific proteins []. This application is particularly valuable in understanding complex cellular processes and identifying potential drug targets.

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 190.54 g/mol. This compound features a pyrimidine ring substituted with amino, chloro, hydroxy, and nitro functional groups, which contribute to its unique chemical properties. The presence of these functional groups makes it an interesting candidate for various chemical and biological applications .

- The nitro group can be reduced to an amine, potentially leading to a different biological profile.

- The combination of the amino and hydroxyl groups could allow for interaction with biomolecules like enzymes or receptors.

The reactivity of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is influenced by the electron-withdrawing nature of the nitro and chloro groups, which can facilitate electrophilic substitution reactions. Notably, it can undergo:

- Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.

- Reduction reactions: The nitro group may be reduced to an amine under specific conditions.

- Condensation reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones.

These reactions are significant for synthesizing derivatives or related compounds for further studies in medicinal chemistry .

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine exhibits notable biological activity, particularly as an inhibitor of thymidine phosphorylase. This enzyme plays a crucial role in the nucleotide salvage pathway, and its inhibition can lead to decreased DNA synthesis and repair mechanisms. Consequently, this compound has potential implications in cancer therapy, where disrupting DNA repair pathways may enhance the effectiveness of certain chemotherapeutic agents .

Several synthetic routes have been developed for producing 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine. Common methods include:

- Chlorination of Pyrimidine Derivatives: Starting from 2-amino-4-hydroxy-5-nitropyrimidine, chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.

- Nitration Reactions: The introduction of the nitro group can be achieved through electrophilic nitration using nitric acid and sulfuric acid mixtures on suitable pyrimidine precursors.

- Hydroxylation: Hydroxylation can be achieved using hydroxylating agents like hydrogen peroxide in the presence of acids or bases.

The applications of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine span multiple fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for cancer treatment.

- Research: It serves as a useful reagent in biochemical assays and studies related to nucleic acid metabolism.

- Agriculture: Its derivatives may have applications as herbicides or fungicides due to their ability to inhibit specific biological pathways in plants .

Interaction studies involving 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine focus on its effects on various biological targets. Notably, it has been shown to interact with enzymes involved in nucleotide metabolism, leading to potential therapeutic effects in cancer cells. Further investigations into its interaction with other cellular components are ongoing to elucidate its full pharmacological profile .

Several compounds share structural similarities with 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, including:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 2-Amino-4,6-dihydroxy-5-nitropyrimidine | 80466-56-4 | Lacks chlorine; has two hydroxyl groups |

| 2-Amino-4-chloro-5-nitropyrimidine | 1007-99-X | Similar structure but missing one hydroxyl group |

| 2-Amino-6-chloro-5-nitro-pyrimidinone | 1007-Y | Contains a different substitution pattern |

| 2-Amino-4-methylthio-pyrimidine | 1007-Z | Features a methylthio group instead of chloro |

The uniqueness of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine lies in its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to these similar compounds .

The compound emerged as a synthetic intermediate in the late 20th century, gaining prominence for its role in nucleoside analog synthesis. Early studies focused on its utility in modifying pyrimidine bases for antiviral and anticancer agents. A pivotal 2016 study demonstrated its use in synthesizing 2-amino-4,6-dichloro-5-nitropyrimidine, highlighting its versatility in sequential substitution reactions. While its exact discovery timeline remains unclear, its adoption in industrial-scale production accelerated due to demand for specialized intermediates in drug discovery.

Structural Significance in Heterocyclic Chemistry

The compound’s structure combines electron-withdrawing (chloro, nitro) and electron-donating (amino, hydroxy) groups, creating a reactive scaffold for further functionalization. Key structural features include:

- Pyrimidine ring: Enables π-π stacking and hydrogen bonding with biological targets.

- Nitro group: Enhances electrophilicity at C5, facilitating nucleophilic substitutions.

- Chloro group: A leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Structural Comparison with Analogous Pyrimidines

Emerging Research Trends and Applications

Anticancer Drug Development

Derivatives of this compound exhibit cytotoxic activity by inhibiting thymidine phosphorylase, a key enzyme in nucleotide salvage pathways. This inhibition disrupts DNA synthesis in rapidly dividing cells, making it a candidate for combination therapies with DNA-damaging agents.

Enzyme Inhibition

The compound irreversibly inhibits thiaminase I (Km = 2 μM), an enzyme critical for bacterial thiamine metabolism. This property is exploited in developing antibacterial agents targeting Bacillus species.

Chemical Probes

Functionalized derivatives serve as fluorescent probes for studying protein-protein interactions. For example, tagging with dansyl chloride enables real-time tracking of kinase dynamics in live cells.

Synthetic Methodology Innovations

Recent advances include solvent-free nucleophilic substitutions, reducing reaction times by 70% compared to traditional methods.

Key Research Findings

- Anticancer activity: IC₅₀ values of 2–36 μM against murine cancer cell lines.

- Enzyme inhibition: >90% inhibition of thiaminase I at 10 μM.

- Synthetic yield: Up to 92% purity achieved via optimized Vilsmeier-Haack-Arnold reactions.

Core Synthetic Routes

The synthesis of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine typically involves multistep reactions starting from pyrimidine precursors. One common route begins with the nitration of 2-amino-4,6-dichloropyrimidine, followed by selective hydrolysis and chlorination. For instance, López et al. demonstrated that treating 2-amino-4-hydroxy-5-nitropyrimidine with phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) yields the chlorinated derivative via nucleophilic aromatic substitution [1]. The reaction’s regioselectivity is influenced by the electron-withdrawing nitro group, which activates specific positions for substitution.

An alternative approach involves the nitration of 2-amino-4,6-dihydroxypyrimidine. Krackov et al. reported that using a mixture of concentrated nitric and sulfuric acids at 0–5°C introduces the nitro group at the C5 position, followed by chlorination with thionyl chloride (SOCl₂) to replace hydroxyl groups at C4 and C6 [2]. However, this method requires precise temperature control to avoid over-nitration or decomposition.

Table 1: Comparison of Synthetic Routes

| Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 2-Amino-4-hydroxy-5-nitropyrimidine | POCl₃, DMF | 80°C, 6h | 68 [1] |

| 2-Amino-4,6-dihydroxypyrimidine | HNO₃/H₂SO₄, SOCl₂ | 0–5°C, then reflux | 54 [2] |

Reaction Mechanisms and Key Intermediates

The chlorination of hydroxyl groups in pyrimidine derivatives proceeds via a two-step mechanism. First, protonation of the hydroxyl oxygen by POCl₃ generates a better leaving group, followed by nucleophilic attack by chloride ions [1]. Density functional theory (DFT) studies suggest that the nitro group at C5 stabilizes the transition state through resonance, directing substitution to C4 and C6 [2].

Key intermediates include 2-amino-4,6-dichloro-5-nitropyrimidine, which can undergo controlled hydrolysis to reintroduce the hydroxyl group at C6. This step is critical for achieving the final product’s regiochemistry. For example, Krackov et al. observed that hydrolyzing 2-amino-4,6-dichloro-5-nitropyrimidine with aqueous sodium hydroxide at 50°C selectively replaces the C6 chlorine with a hydroxyl group, leaving the C4 chlorine intact [2].

Industrial Production Challenges and Optimization Strategies

Scaling up the synthesis of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine presents challenges such as exothermic side reactions and purification difficulties. The nitration step, involving concentrated acids, requires robust temperature control to prevent runaway reactions. Wan et al. highlighted that continuous flow microreactors improve heat dissipation and mixing efficiency, reducing the risk of decomposition [6]. For instance, maintaining a reaction temperature of 35°C in a microchannel reactor increased the yield of a related nitropyridine derivative by 22% compared to batch processes [6].

Purification is another bottleneck due to the compound’s polarity and solubility. López et al. optimized crystallization by adjusting the pH to 8 using ammonium hydroxide, followed by recrystallization in aqueous hydrochloric acid [1]. This step removes polymeric byproducts and unreacted starting materials, achieving >95% purity.

Catalytic and Green Chemistry Approaches

Recent advances emphasize catalytic methods and solvent recycling to enhance sustainability. For example, Guo et al. demonstrated that Suzuki-Miyaura cross-coupling catalysts enable the functionalization of pyrimidine intermediates without requiring harsh reagents [3]. Additionally, microreactor technology minimizes waste generation by enabling continuous processing. In one study, a microreactor reduced solvent usage by 40% while maintaining a 98% conversion rate [4].

Alternative solvents like ethanol-water mixtures have replaced toxic dichloromethane in hydrolysis steps. Yang et al. reported that using 20% ethanol as a co-solvent improved the yield of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine by 15% compared to traditional methods [4].

Intermediate Role in Pharmaceutical Development

The pharmaceutical industry extensively utilizes 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine as a key intermediate in drug synthesis. The compound's unique structural features make it particularly valuable for creating bioactive molecules with diverse therapeutic applications [4]. Research indicates that pyrimidine derivatives have found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant activities [5] [6].

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃ClN₄O₃ |

| Molecular Weight (g/mol) | 190.54 |

| CAS Number | 1007-99-4 |

| Melting Point (°C) | >350 |

| Boiling Point (°C) | 268.2±50.0 (predicted) |

| Density (g/cm³) | 2.2±0.1 |

| Flash Point (°C) | 116 |

| Vapor Pressure (mmHg at 25°C) | 1.67×10⁻⁶ |

| pKa | 4±0.5 (predicted) |

| Refractive Index | 1.816 |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

| Solubility | Moderate solubility in polar solvents |

| Appearance | Solid (crystalline powder) |

| Stability | Stable under recommended storage conditions |

The compound's high electron-accepting properties, attributed to the presence of multiple nitrogen atoms and electron-withdrawing groups, make it an excellent precursor for synthesizing pharmaceutically relevant compounds [7]. Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, particularly in anticancer research applications .

Nitropyrimidine compounds serve as important intermediates for preparing substituted pyrimidine derivatives useful in synthesizing adenosine compounds and their analogs, which are valuable in treating hypertension and myocardial ischemia [8]. Additionally, these compounds possess anti-inflammatory, analgesic, and antipyretic activities, making them valuable in treating arthritic and dermatological disorders [8].

Synthetic Applications and Typical Yields

| Application | Key Features | Typical Yields (%) |

|---|---|---|

| Intermediate in Pharmaceutical Synthesis | Versatile scaffold for drug development | 50-85 |

| Dye Manufacturing | Formation of fluorescent compounds | 40-70 |

| Agrochemical Production | Precursor to bioactive molecules | 60-80 |

| Cross-coupling Reactions | Palladium-catalyzed amination | 52-75 |

| Nucleophilic Substitution | Selective substitution at 2,4,6-positions | 45-90 |

| Functional Group Transformation | Reduction of nitro group to amino | 70-95 |

| Material Science Applications | Electronic and optical properties | 30-60 |

Strategies for Functional Group Transformation

The compound's multiple functional groups provide numerous opportunities for selective transformations. The nitro group can undergo reduction to form amino derivatives, while the chloro substituent can be replaced through nucleophilic substitution reactions [7]. The hydroxyl group participates in hydrogen bonding, influencing the compound's reactivity and interaction with biological systems [4].

Research has demonstrated that the nitro group's strong oxidative properties enable it to react with metals and other organic substrates, generating reactive intermediates for further synthetic transformations . The chloro group's lability allows for substitution with various nucleophiles, facilitating the formation of diverse derivatives with modified properties.

The amino group at the 2-position provides additional synthetic versatility, allowing for acylation, alkylation, and other functionalization reactions. This multifunctional nature makes the compound particularly valuable in medicinal chemistry, where structural modifications can lead to compounds with enhanced biological activity or improved pharmacokinetic properties [4].

Cross-Coupling and Electrophilic Substitution Reactions

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine participates effectively in various cross-coupling reactions, particularly palladium-catalyzed amination processes. Research has shown that palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines produces various di-substituted pyrimidines in high yields [7].

The reaction mechanism involves oxidative addition of the chloro-substituted nitropyrimidine to a palladium(0) species, followed by formation of an intermediate that undergoes reductive elimination to afford the desired arylamine product [7]. Optimal reaction conditions typically include palladium precatalysts such as Pd₂(dba)₃, phosphine ligands like R-BINAP, and bases such as potassium carbonate in toluene solvent [7].

Studies have demonstrated that the reaction yields depend greatly on the electronic effects and steric crowding of the amine partners. Electron-rich arylamines generally provide higher yields than electron-deficient ones, with secondary arylamines typically yielding better results than primary ones [7].

Electrophilic substitution reactions of pyrimidine derivatives occur preferentially at the 5-position, which is the least electron-deficient position in the ring [9]. These reactions include nitration, nitrosation, azo coupling, halogenation, sulfonation, formylation, hydroxymethylation, and aminomethylation [9].

Scaffold Utilization in Material Science

The electronic properties of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine make it valuable in material science applications, particularly in the development of organic electronic materials. The compound's electron-accepting properties, combined with its ability to form hydrogen bonds and participate in charge transfer interactions, make it useful in creating materials with specific optical and electronic properties [10] [11].

Research has shown that pyrimidine derivatives can exhibit bright fluorescence with excellent quantum yields in the blue region [10]. The incorporation of pyrimidine moieties into organic semiconductors can significantly improve electron-accepting abilities and charge balance properties in organic light-emitting devices [10] [11].

The compound's predicted first hyperpolarizability suggests potential applications in non-linear optical materials [12]. Quantum chemical studies have revealed that the calculated HOMO-LUMO energies indicate charge transfer within the molecule, making it attractive for future studies of non-linear optical properties [12].

Studies have demonstrated that pyrimidine-based materials can achieve high external quantum efficiencies in organic light-emitting diodes, with some derivatives showing efficiencies exceeding 25% [11]. The compound's stability and electronic properties make it suitable for use in thermally activated delayed fluorescence applications [11].

The material science applications extend to the development of bipolar luminescent materials containing pyrimidine terminals, which exhibit excellent quantum yields and superior electron injection and transfer abilities compared to conventional materials [10]. These properties make pyrimidine derivatives valuable components in next-generation optoelectronic devices [10] [11].